molecular formula C21H15FN2O2 B5714943 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Cat. No. B5714943
M. Wt: 346.4 g/mol
InChI Key: LPCKYWHDWOZGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, also known as FPhBzAm, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide can improve memory and cognitive function in animal models of Alzheimer's disease and protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is its relatively simple synthesis method, which makes it accessible for researchers in various fields. However, one limitation is the lack of comprehensive studies on its toxicity and safety, which may limit its potential applications in clinical settings.

Future Directions

There are several future directions for research on N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to explore its potential applications in materials science, particularly in the development of organic light-emitting diodes and other optoelectronic devices. Additionally, more studies are needed to fully understand the mechanism of action of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide and its potential side effects.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide involves the reaction of 4-fluoroaniline and 2-phenylacetic acid with an acid catalyst to form the intermediate 2-(4-fluorophenyl)-1,3-benzoxazole. The intermediate is then reacted with acetyl chloride to form N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide.

Scientific Research Applications

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In neuroscience, N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In materials science, N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been investigated for its potential applications in the development of organic light-emitting diodes and other optoelectronic devices.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-16-8-6-15(7-9-16)21-24-18-13-17(10-11-19(18)26-21)23-20(25)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCKYWHDWOZGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

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